Nigrocin-2ISa
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIFSTVFKAGKGIVCGLTGLC |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Nigrocin 2isa
Identification from Amphibian Species: Odorrana ishikawae and Related Odorrana Frogs
Nigrocin-2ISa was discovered and isolated from the skin secretions of the endangered Ishikawae's frog, Odorrana ishikawae. nih.gov This anuran species is endemic to the Amami and Okinawa Islands in Japan, making its unique biological compounds of significant interest to researchers. The identification of this compound, alongside other antimicrobial peptides in this species, suggests a crucial role for these compounds in the frog's innate immune system.
The presence of nigrocin peptides is a characteristic feature of the Odorrana genus, also known as odorous frogs. nih.govuniprot.org The discovery of this compound in Odorrana ishikawae has contributed to a broader understanding of the phylogenetic relationships between different Odorrana species, with the peptide's primary structure indicating a close evolutionary link to other Asian odorous frogs such as Odorrana grahami and Odorrana hosii. nih.govuniprot.org
Methodologies for Peptide Isolation and Purification from Skin Secretions
The isolation and purification of this compound from the complex mixture of bioactive molecules in amphibian skin secretions require a multi-step approach. This process begins with the collection of the secretions, followed by sophisticated separation techniques to isolate the peptide of interest. nih.govuniprot.org
Release and Collection Techniques of Dermal Glandular Secretions
To obtain the skin secretions from Odorrana ishikawae without harming the endangered animal, researchers employ a mild stimulation technique. uniprot.org A common and effective method involves the administration of norepinephrine, which induces the release of peptides from the dermal granular glands. uniprot.org This can be done through injection or by immersing the frog in a solution containing norepinephrine. uniprot.org The resulting secretions, which are rich in peptides, are then carefully collected for further processing. nih.govuniprot.org
Chromatographic Separation Techniques
Following collection, the crude skin secretion undergoes a series of chromatographic steps to purify this compound. Initially, the secretion is often partially purified using a technique like solid-phase extraction with Sep-Pak cartridges to remove non-peptidic components. uniprot.org
The primary method for separating the individual peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). uniprot.org In this technique, the peptide mixture is passed through a column, typically a C18 column, packed with a nonpolar stationary phase. uniprot.org A gradient of increasing organic solvent, such as acetonitrile (B52724) in a water and formic acid mobile phase, is used to elute the peptides based on their hydrophobicity. The fractions containing the peptides are collected, and those exhibiting the desired biological activity or mass spectrometric profile are selected for further characterization. nih.gov
Initial Structural Determination of this compound
Once a pure sample of this compound is obtained, its primary structure, the linear sequence of amino acids, is determined. This is a critical step in understanding its function and relationship to other peptides. nih.govnih.govuniprot.org
Primary Amino Acid Sequence Elucidation
The primary amino acid sequence of this compound was determined using a combination of techniques, primarily Edman degradation and mass spectrometry. nih.govnih.govuniprot.org Mass spectrometry, specifically MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and tandem MS/MS, is instrumental in determining the molecular mass of the peptide with high precision and in sequencing the peptide by analyzing its fragmentation patterns. nih.govuniprot.org
The elucidated primary amino acid sequence of this compound is: GLLKNLVGLLGSLL.NH2
Comparative Sequence Analysis with Other Nigrocin-2 (B1578548) Homologues (e.g., Nigrocin-2GRa-c, Nigrocin-2LVb)
Comparative analysis of the amino acid sequence of this compound with other known Nigrocin-2 homologues reveals conserved regions and variations that can provide insights into their structure-activity relationships and evolutionary divergence. nih.govuniprot.org The Nigrocin-2 family of peptides is widely distributed among Asian ranid frogs, particularly within the Odorrana genus. nih.gov
Below is a comparison of this compound with some of its homologues:
| Peptide Name | Originating Species | Amino Acid Sequence |
| This compound | Odorrana ishikawae | G L L K N L V G L L G S L L . NH2 |
| Nigrocin-2GRa | Odorrana grahami | G L L S K I F . NH2 |
| Nigrocin-2GRb | Odorrana grahami | G L L S K I F G L L K S L L . NH2 |
| Nigrocin-2GRc | Odorrana grahami | G F L G K I V G L L K S L L . NH2 |
| Nigrocin-2LVb | Odorrana livida | G I L K N I F G L L K S L L . NH2 |
This comparative analysis highlights both conserved residues and substitutions among the Nigrocin-2 peptides. These variations likely influence the biological activity and specificity of each peptide.
Molecular Cloning and Biosynthesis of Nigrocin 2isa Precursors
Identification and Cloning of Complementary Deoxyribonucleic Acid (cDNA) Encoding Precursor Proteins
The journey to understanding Nigrocin-2ISa begins with the identification and cloning of the complementary Deoxyribonucleic Acid (cDNA) that encodes its precursor protein. nih.gov This process is fundamental to deciphering the amino acid sequence of the initial protein before it undergoes modification to become the mature, active peptide.
Scientists have successfully isolated and characterized the cDNAs encoding the precursor proteins of this compound from the skin of the endangered frog species, Odorrana ishikawae. nih.govcnjournals.com This was achieved through the creation of a cDNA library derived from the frog's skin secretions. researchgate.netresearchgate.net The "shotgun" cloning method has proven to be a rapid and effective technique for identifying the cDNAs encoding these peptide precursors. researchgate.net By sequencing numerous clones from the library, researchers were able to identify novel cDNAs that encode the precursor proteins for various antimicrobial peptides, including this compound. researchgate.net
In one study, nine different cDNAs encoding precursor proteins for antimicrobial peptides were cloned from Odorrana ishikawae. nih.govcnjournals.com These were found to be members of several peptide families, including esculentin-1, esculentin-2, palustrin-2, brevinin-2 (B1175259), and nigrocin-2 (B1578548). nih.gov Specifically, two peptides belonging to the nigrocin-2 family were identified and named this compound and nigrocin-2ISb. nih.govcnjournals.com The primary structures of these peptides suggest a close evolutionary relationship with those found in other Asian odorous frogs, such as Odorrana grahami and Odorrana hosii. nih.govcnjournals.com
The successful cloning of these cDNAs provides the essential blueprint for the amino acid sequence of the precursor proteins, paving the way for a deeper understanding of their structure and function. nih.gov
Characterization of Precursor Protein Domains
The precursor proteins of this compound exhibit a characteristic modular structure, comprised of distinct domains that each play a crucial role in the biosynthesis and eventual release of the mature antimicrobial peptide. nih.govcnjournals.com Analysis of the cloned cDNAs has revealed a conserved architecture across these precursor proteins. researchgate.net
These precursors are organized into several key domains:
A signal peptide at the N-terminus. nih.govcnjournals.com
An N-terminal acidic spacer domain. nih.govcnjournals.com
A processing site for cleavage. nih.govcnjournals.com
The antimicrobial peptide sequence at the C-terminus. nih.govcnjournals.com
This structural organization is a common feature among many amphibian antimicrobial peptide precursors, highlighting a conserved evolutionary pathway for their production. longdom.org
Signal Peptide Analysis
The N-terminal region of the this compound precursor protein contains a signal peptide. nih.govcnjournals.com This sequence of amino acids acts as a molecular "zip code," directing the precursor protein into the secretory pathway of the cell. biorxiv.org The signal peptide is essential for guiding the nascent polypeptide chain from the ribosome to the endoplasmic reticulum, where it can be further processed and eventually secreted from the cell. nih.gov
In the case of this compound and related peptides from Odorrana species, the signal peptide is typically composed of 22 amino acid residues. researchgate.net The presence and characteristics of this signal peptide can be predicted using bioinformatic tools which analyze the amino acid sequence for features typical of signal peptides, such as a hydrophobic core. dtu.dk
N-terminal Acidic Spacer Domain Assessment
Following the signal peptide is an N-terminal acidic spacer domain. nih.govcnjournals.com This region of the precursor protein is characterized by a high content of acidic amino acid residues. researchgate.net While its exact function is still under investigation, it is believed to play a role in the proper folding and stability of the precursor protein. science.gov It may also serve to prevent the premature activity of the antimicrobial peptide within the host's own cells before it is secreted. longdom.org The acidic nature of this domain is a conserved feature among many amphibian antimicrobial peptide precursors. researchgate.net
Post-Translational Processing Sites (e.g., Lys-Arg cleavage)
A critical step in the biosynthesis of this compound is the cleavage of the precursor protein to release the mature, active peptide. nih.gov This process, known as post-translational modification, is carried out by specific enzymes called endoproteases. dbaitalia.it The precursor proteins of this compound contain a specific recognition site for these enzymes, which is typically a pair of basic amino acids, such as Lysine-Arginine (Lys-Arg). nih.govcnjournals.com
This dibasic cleavage site acts as a signal for the endoprotease to cut the protein at that specific location. nih.gov In many cases, an enzyme called furin or a furin-like proprotein convertase recognizes this motif and catalyzes the cleavage event. embopress.org The cleavage at the Lys-Arg site separates the N-terminal acidic spacer domain from the C-terminal antimicrobial peptide, which is then released in its active form. researchgate.net This precise enzymatic processing ensures that the potent antimicrobial activity of this compound is only unleashed outside the cell where it is needed to combat pathogens. nih.gov
Expression Profiling of this compound Gene Transcripts
Gene expression profiling provides a snapshot of the transcriptional activity of genes within a specific tissue or at a particular time. thermofisher.com While specific expression profiling data for the this compound gene is not extensively detailed in the provided search results, the general principles of this analysis can be applied. The presence and abundance of this compound gene transcripts, which are the messenger RNA (mRNA) molecules copied from the DNA, can be quantified to understand how the production of this peptide is regulated. nih.gov
Methods such as RNA sequencing (RNA-Seq) or quantitative real-time PCR (qPCR) could be employed to measure the levels of this compound mRNA in the skin tissue of Odorrana ishikawae. nih.gov Such studies would reveal whether the gene is constitutively expressed as part of the frog's innate immune system or if its expression is induced in response to specific stimuli, such as injury or infection. By analyzing the transcriptome, researchers can gain insights into the regulatory networks that control the synthesis of this important antimicrobial peptide. biorxiv.org
Antimicrobial Activity Spectrum of Nigrocin 2isa
Efficacy Against Gram-Negative Bacteria
Nigrocin-2ISa has shown inhibitory action against Gram-negative bacteria, which are characterized by a thin peptidoglycan layer and an outer membrane that can pose a challenge to antimicrobial agents.
Escherichia coli
Studies have determined the specific concentration of this compound required to inhibit the growth of the Gram-negative bacterium Escherichia coli. The Minimum Inhibitory Concentration (MIC) has been reported to be 25 µM. cpu-bioinfor.org
Efficacy Against Gram-Positive Bacteria
The peptide has demonstrated significant activity against various Gram-positive bacteria. These bacteria possess a thick peptidoglycan cell wall but lack an outer membrane, making them susceptible to different antimicrobial mechanisms.
Staphylococcus aureus
This compound is particularly effective against Staphylococcus aureus, a common Gram-positive bacterium responsible for a range of skin and soft-tissue infections. Research findings indicate a Minimum Inhibitory Concentration (MIC) of 3.1 µM for this bacterium. cpu-bioinfor.org
Methicillin-Resistant Staphylococcus aureus (MRSA)
A notable aspect of this compound's activity is its effectiveness against antibiotic-resistant strains. For Methicillin-Resistant Staphylococcus aureus (MRSA), a significant cause of difficult-to-treat infections, the MIC has been established at 12.5 µM. cpu-bioinfor.org
Bacillus subtilis
The peptide also shows efficacy against Bacillus subtilis, another Gram-positive bacterium. The Minimum Inhibitory Concentration (MIC) for B. subtilis is reported to be 12.5 µM. cpu-bioinfor.org
Efficacy Against Fungi
In addition to its antibacterial properties, this compound exhibits antifungal activity. Its ability to combat eukaryotic pathogens like fungi highlights its broad-spectrum capabilities. The peptide has been tested against the yeast Candida albicans, a common cause of fungal infections in humans, and was found to have a Minimum Inhibitory Concentration (MIC) of 50 µM. cpu-bioinfor.org
Summary of Antimicrobial Activity
The following table provides a summary of the Minimum Inhibitory Concentration (MIC) values of this compound against the specified microorganisms.
| Microorganism | Type | MIC (µM) |
| Escherichia coli | Gram-Negative Bacteria | 25 |
| Staphylococcus aureus | Gram-Positive Bacteria | 3.1 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Gram-Positive Bacteria | 12.5 |
| Bacillus subtilis | Gram-Positive Bacteria | 12.5 |
| Candida albicans | Fungus (Yeast) | 50 |
Candida albicans
This compound is a member of the nigrocin family of peptides, which have been identified as possessing antifungal properties. nih.govnovoprolabs.com Specifically, its close relative, Nigrocin-2ISb, isolated from the same frog, has been tested against the fungus Candida albicans (ATCC 90028). The minimum inhibitory concentration (MIC) of Nigrocin-2ISb required to inhibit the growth of C. albicans was determined to be 50 µg/mL. uniprot.org C. albicans is an opportunistic pathogenic yeast that is a common member of the human gut flora but can cause infections, known as candidiasis, particularly in immunocompromised individuals. researchgate.net
Broad-Spectrum Activity Profile
This compound is part of a suite of antimicrobial peptides found in Odorrana ishikawae that exhibit a broad spectrum of activity. nih.gov These peptides are effective against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govimrpress.com Research on the closely related peptide, Nigrocin-2ISb, provides specific insights into this broad-spectrum profile. In addition to its activity against C. albicans, Nigrocin-2ISb has demonstrated inhibitory effects against the Gram-negative bacterium Escherichia coli (ATCC 8739) with a MIC of 50 µg/mL. uniprot.org It is notably potent against Gram-positive bacteria, inhibiting Staphylococcus aureus (ATCC 6538) at a MIC of 3.1 µg/mL, methicillin-resistant S. aureus (MRSA) (ATCC 43300) at 12.5 µg/mL, and Bacillus subtilis (ATCC 6633) at 12.5 µg/mL. uniprot.org
Table 1: Antimicrobial Activity of Nigrocin-2ISb
| Microorganism | Strain | Type | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | ATCC 8739 | Gram-negative bacterium | 50 |
| Staphylococcus aureus | ATCC 6538 | Gram-positive bacterium | 3.1 |
| Methicillin-resistant S. aureus | ATCC 43300 | Gram-positive bacterium | 12.5 |
| Bacillus subtilis | ATCC 6633 | Gram-positive bacterium | 12.5 |
Comparison of Antimicrobial Potency with Other Amphibian AMPs
The antimicrobial potency of the nigrocin family, including this compound, can be contextualized by comparing it with other AMPs isolated from the same species, Odorrana ishikawae.
Esculentin-1ISa: This peptide shows strong antibacterial activity, with a MIC of 6.3 µg/mL against E. coli and 3.1 µg/mL against S. aureus. However, it displays no activity against C. albicans. uniprot.org
Palustrin-2ISa: This peptide demonstrates weaker antibacterial activity compared to others, with a MIC of 100 µM against E. coli and 25 µM against S. aureus. Its activity against C. albicans is also considered weak, with a MIC of 100 µM. novoprolabs.com
Brevinin-2ISb: Brevinin-2 (B1175259) family peptides are known for their broad-spectrum activity. biomedres.usmednexus.org While specific MIC values for Brevinin-2ISb from O. ishikawae were not detailed in the provided search results, related brevinins show potent activity against both bacteria and fungi. biomedres.us
This comparative analysis highlights the diverse and, in some cases, specialized roles of the different antimicrobial peptides present in the skin secretions of Odorrana ishikawae. While some peptides like Esculentin-1ISa are potent against bacteria but ineffective against fungi, the Nigrocin-2 (B1578548) peptides exhibit a broader spectrum that includes antifungal activity. nih.govuniprot.org
Table 2: Comparative Antimicrobial Potency of AMPs from Odorrana ishikawae
| Peptide | E. coli MIC | S. aureus MIC | C. albicans MIC |
|---|---|---|---|
| Nigrocin-2ISb | 50 µg/mL | 3.1 µg/mL | 50 µg/mL |
| Esculentin-1ISa | 6.3 µg/mL | 3.1 µg/mL | No Activity |
| Palustrin-2ISa | 100 µM | 25 µM | 100 µM |
Mechanistic Investigations of Nigrocin 2isa S Antimicrobial Action
Proposed Models of Action on Microbial Membranes
The primary and most widely accepted mechanism of action for the nigrocin-2 (B1578548) family of peptides is the physical disruption of the microbial cell membrane. frontiersin.orgnih.gov This membranolytic activity is a hallmark of many cationic, amphipathic AMPs. imrpress.commdpi.com The process can be understood as a sequence of events involving initial attraction, insertion, and subsequent destabilization of the membrane bilayer.
Peptide-Membrane Adsorption and Permeation
Once adsorbed onto the membrane surface, the peptide's amphipathic nature comes into play. Structural studies on Nigrocin-2, a closely related peptide, show that it adopts a distinct α-helical structure in membrane-mimicking environments. nih.gov This helical structure is amphipathic, meaning it has one face that is hydrophobic (water-repelling) and another that is hydrophilic and cationic (water-attracting and positively charged). This structure facilitates the peptide's insertion into the lipid bilayer, with the hydrophobic face interacting with the fatty acid tails of the membrane lipids and the cationic face interacting with the polar head groups. imrpress.combioscientifica.com This insertion begins the process of permeation, creating initial defects in the membrane's structure. frontiersin.org
Membrane Collapse and Disruption
Following adsorption and insertion, AMPs like Nigrocin-2ISa are thought to disrupt the membrane through several proposed models. While the precise model for this compound has not been definitively elucidated, the mechanisms are generally categorized as follows:
Carpet Model: In this model, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. frontiersin.org Once a critical concentration is reached, the peptides cause a detergent-like effect, disrupting the membrane by forming transient pores or completely dissolving sections of the bilayer into micelle-like structures. This leads to a catastrophic loss of membrane integrity and leakage of cellular contents. frontiersin.org
Toroidal Pore and Barrel-Stave Models: These models involve the formation of stable transmembrane pores. In the "barrel-stave" model, the peptides insert perpendicularly into the membrane and aggregate to form a pore, much like the staves of a barrel. In the "toroidal pore" model, the peptides also insert and aggregate, but they induce the lipid monolayers to bend continuously through the pore, lining it with lipid head groups. mdpi.comfrontiersin.org
For the Nigrocin-2 family, the evidence points towards a mechanism that fundamentally disrupts membrane integrity, leading to cell death. nih.gov This rapid, physical mode of action is a key attribute of their potent antimicrobial efficacy. imrpress.comfrontiersin.org
Interaction with Intracellular Targets
Potential intracellular activities include:
Inhibition of Nucleic Acid Synthesis: Some AMPs, such as Buforin II (another frog-derived peptide), can penetrate the cell membrane at concentrations below what is needed for lysis and bind to DNA and RNA, thereby inhibiting replication, transcription, and translation. frontiersin.orgnih.gov
Inhibition of Protein Synthesis: Peptides can interfere with ribosomal function or other aspects of protein synthesis. mdpi.comnih.gov
Enzyme Inhibition: AMPs can disrupt critical metabolic pathways by inhibiting the function of essential enzymes within the cytoplasm. nih.gov
Although direct evidence for this compound acting on specific intracellular targets is not yet available, the established behavior of other amphibian AMPs suggests this is a plausible secondary mechanism of action. imrpress.commdpi.com This dual-action capability—attacking from both the outside and the inside—enhances their potency. mdpi.com
Table 1: Proposed Antimicrobial Mechanisms of Action for Amphibian Antimicrobial Peptides
| Mechanism Category | Specific Action | Description | Reference |
|---|---|---|---|
| Membrane-Targeting | Electrostatic Adsorption | Cationic peptide is attracted to the negatively charged microbial membrane. | frontiersin.org |
| Membrane Permeabilization / Disruption | Peptide inserts into the lipid bilayer, forming pores or causing detergent-like collapse ("Carpet Model"). | nih.govfrontiersin.org | |
| Intracellular-Targeting | Nucleic Acid Inhibition | Peptide binds to DNA and/or RNA, preventing replication and protein synthesis. | frontiersin.orgnih.gov |
| Enzyme / Protein Inhibition | Peptide interferes with the function of essential cytoplasmic enzymes or ribosomes. | mdpi.comnih.gov | |
| Induction of Oxidative Stress | Peptide disrupts cellular processes like the electron transport chain, leading to the production of damaging Reactive Oxygen Species (ROS). | frontiersin.orgplos.org |
Role of Oxidative Damage in Antimicrobial Efficacy
A further potential mechanism of antimicrobial action for some AMPs is the induction of oxidative stress within the bacterial cell. frontiersin.orgplos.org This process involves the generation of harmful reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which can damage DNA, proteins, and lipids, ultimately leading to cell death. mdpi.com
Resistance Mechanisms Evasion by this compound
A significant advantage of AMPs like this compound over conventional antibiotics is their ability to evade the development of microbial resistance. imrpress.comscielo.org.za Resistance to traditional antibiotics often arises from specific mutations in a single target protein or the acquisition of an enzyme that can inactivate the drug. frontiersin.org
This compound and other related AMPs circumvent this in several ways:
Non-Specific Target: The primary target is the entire cell membrane, a complex and essential structure. scielo.org.za It is far more difficult for a bacterium to fundamentally alter the lipid composition of its membrane to prevent peptide interaction than it is to mutate a single protein target. nih.gov
Rapid Action: The lytic action of these peptides on the membrane is extremely fast, often killing the cell within minutes. scielo.org.za This rapid killing reduces the chances for the bacteria to develop and propagate resistance mutations.
Multiple Mechanisms: By potentially acting on both the membrane and intracellular targets, the peptide presents multiple, simultaneous threats to the cell, making it significantly harder for a single resistance strategy to be effective. imrpress.commdpi.com
While bacteria have developed some general strategies to counter AMPs, such as altering their surface charge to be less negative or producing proteases to degrade the peptides, the fundamental, non-specific, and rapid membranolytic action of this compound makes the evolution of specific, high-level resistance a less likely event. nih.govfrontiersin.org
Table 2: Antimicrobial Activity of Nigrocin-2GRb (A Nigrocin-2 Family Peptide)
| Microorganism | Type | Minimal Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Escherichia coli | Gram-negative Bacteria | 3 µM | researchgate.net |
| Staphylococcus aureus | Gram-positive Bacteria | 12.5 µM | researchgate.net |
| Candida albicans | Fungus (Yeast) | 50 µM | researchgate.net |
Conformation-Activity Relationships
The three-dimensional structure of antimicrobial peptides is intimately linked to their biological function. The ability to adopt specific secondary structures upon interacting with microbial membranes is a hallmark of many AMPs.
Structure Activity Relationship Sar Studies of Nigrocin 2isa and Its Analogues
1 Propensity to Form Amphipathic Alpha-Helix or Beta-Sheet Structures
A common feature of frog skin antimicrobial peptides is their propensity to form amphipathic structures, such as alpha-helices or beta-sheets, when they interact with phospholipid membranes. imrpress.comjhsph.edu An amphipathic structure possesses both hydrophobic and hydrophilic regions, allowing the peptide to interact with both the lipid and aqueous components of the cell membrane. mdpi.comsdu.dk This conformational transition is thought to be crucial for the disruption of cell membrane integrity. longdom.org
The formation of an amphipathic alpha-helix, with its spatially separated hydrophobic and cationic residues, is a key characteristic that enables many AMPs to selectively target and disrupt microbial membranes. frontiersin.org Similarly, beta-sheet structures can also present an amphipathic arrangement that facilitates membrane interaction. nih.govbiointerfaceresearch.com
Design and Evaluation of Synthetic Analogues for Enhanced Activity
The insights gained from SAR studies provide a rational basis for the design and synthesis of novel peptide analogues with improved antimicrobial properties. nih.govnih.gov By systematically modifying the amino acid sequence, researchers can fine-tune characteristics like hydrophobicity, net charge, and conformational preferences to enhance potency and selectivity. nih.govnih.gov
For example, a modified analogue of a nigrocin peptide from Hylarana latouchii, named nigrocin-HLM, was designed. This synthetic peptide exhibited a more than 10-fold increase in growth inhibition against S. aureus, E. coli, and C. albicans compared to the natural peptide. frontiersin.org Furthermore, nigrocin-HLM demonstrated significantly enhanced bactericidal activity and was potent against antibiotic-resistant P. aeruginosa. frontiersin.org Crucially, this enhanced activity was achieved without a corresponding increase in toxicity; nigrocin-HLM showed negligible hemolytic activity at concentrations where it was bactericidal. frontiersin.org
The development of synthetic analogues also involves evaluating their activity against a range of microorganisms, including clinically relevant strains and those with antibiotic resistance. researchgate.netscience.govresearchgate.netscience.gov The following table summarizes the antimicrobial activity of a natural nigrocin peptide and its synthetic analogue.
| Peptide | Microorganism | MIC (µM) | MBC (µM) |
| Nigrocin-HL | S. aureus | >128 | >128 |
| Nigrocin-HLM | S. aureus | 8 | 16 |
| Nigrocin-HL | E. coli | >128 | >128 |
| Nigrocin-HLM | E. coli | 8 | 16 |
| Nigrocin-HL | C. albicans | >128 | >128 |
| Nigrocin-HLM | C. albicans | 4 | 8 |
| Nigrocin-HLM | P. aeruginosa | 32 | 32 |
Data adapted from a study on nigrocin-HL and its modified analogue, nigrocin-HLM. frontiersin.org
Correlation Between Primary Structure and Antimicrobial Spectrum
Nigrocin-2ISa, isolated from the skin of the endangered frog Odorrana ishikawae, is a member of the Nigrocin-2 (B1578548) family of antimicrobial peptides (AMPs). researchgate.netnih.gov These peptides are characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.govnih.gov The primary structure of this compound and its relatives is crucial for their function, with modifications to the amino acid sequence leading to significant alterations in their antimicrobial profiles.
A defining characteristic of many peptides in the Nigrocin-2 family, including this compound, is the presence of a C-terminal cyclic heptapeptide (B1575542) domain, commonly referred to as the "Rana box". researchgate.netmdpi.com This motif, with its disulfide bridge, plays a significant role in the peptide's structure and function. mdpi.com Studies on Nigrocin-PN, a related peptide, have shown that the disulfide bond is important for its antimicrobial activity; its replacement with leucine (B10760876) residues led to a reduction in potency. mdpi.com Furthermore, the complete removal of the Rana box resulted in an inactive peptide, underscoring its importance. mdpi.com Conversely, in other Nigrocin peptides like Nigrocin-HL, replacement of the Rana box with phenylalanine actually enhanced its activity, suggesting that the influence of this domain can be context-dependent within the peptide's primary sequence. researchgate.netmdpi.com
The amphipathic nature of the α-helical structure adopted by Nigrocin-2 peptides in membrane-like environments is fundamental to their mechanism of action, which typically involves membrane disruption. nih.govmdpi.com The distribution of hydrophobic and hydrophilic residues along the peptide chain dictates the stability and amphipathicity of this helix. Nigrocin-2 peptides are noted for their interspersed polar residues among hydrophobic ones, a feature that is thought to contribute to their low hemolytic activity. bicnirrh.res.in
The following tables summarize the primary structures of this compound and selected analogues from the Nigrocin-2 family, along with their reported antimicrobial activities (MIC values). These data illustrate the correlation between primary structure and the resulting antimicrobial spectrum.
Table 1: Primary Structure of this compound and Selected Nigrocin-2 Analogues
| Compound Name | Primary Amino Acid Sequence | Origin/Type |
| This compound | GILSGILGAGKSLVCGLSGLC | Odorrana ishikawae |
| Nigrocin-2ISb | GLLSKILGAGKSLVCGLSGLC | Odorrana ishikawae |
| Nigrocin-2GRa | GLLSGILGAGKHIVCGLSGLC | Odorrana grahami |
| Nigrocin-2GRb | GLFGKILGVGKKVLCGLSGMC | Odorrana grahami |
| Nigrocin-2GRc | GLLSGILGAGKNIVCGLSGLC | Odorrana grahami |
| Nigrocin-PN | GLLSKILGVGKHIVCGLSGLC-NH2 | Pelophylax nigromaculatus |
| Nigrocin-M1 | GLLSKILGVGKHIVGLLSGLC-NH2 | Analogue of Nigrocin-PN (Leucine-substituted) |
| Nigrocin-M2 | GLLSKILGVGKHIV-NH2 | Analogue of Nigrocin-PN (Truncated) |
Table 2: Antimicrobial Spectrum (MIC, µM) of this compound and Analogues
| Compound Name | Escherichia coli | Staphylococcus aureus | Methicillin-resistant S. aureus | Bacillus subtilis | Candida albicans |
| This compound | Broad-spectrum activity reported researchgate.net | Broad-spectrum activity reported researchgate.net | Broad-spectrum activity reported researchgate.net | Broad-spectrum activity reported researchgate.net | Broad-spectrum activity reported researchgate.net |
| Nigrocin-2GRb | 3 researchgate.net | 12.5 researchgate.net | - | - | 50 researchgate.net |
| Nigrocin-PN | >256 iiitd.edu.in | 8 iiitd.edu.in | 8 iiitd.edu.in | 16 iiitd.edu.in | 64 iiitd.edu.in |
| Nigrocin-M1 | >256 iiitd.edu.in | 8 iiitd.edu.in | 8 iiitd.edu.in | 16 iiitd.edu.in | >256 iiitd.edu.in |
| Nigrocin-M2 | >512 iiitd.edu.in | >512 iiitd.edu.in | >512 iiitd.edu.in | >512 iiitd.edu.in | >512 iiitd.edu.in |
Note: A hyphen (-) indicates that data was not available in the cited sources. Broad-spectrum activity for this compound was reported against these microorganisms, but specific MIC values were not provided in the referenced literature. researchgate.netnih.gov
Chemical Synthesis and Modifications of Nigrocin 2isa
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Nigrocin-2ISa
Solid-phase peptide synthesis (SPPS) stands as the cornerstone for the chemical synthesis of this compound and its analogues. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The most common approach for this compound synthesis utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. frontiersin.orgnih.govnih.gov
The process begins with the attachment of the C-terminal amino acid to a suitable resin, such as Wang or Rink amide MBHA resin. thermofisher.com The synthesis then proceeds in a cycle of two main steps for each amino acid addition:
Fmoc Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). thermofisher.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus of the growing peptide chain. Common coupling reagents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole) to enhance efficiency and minimize side reactions. nih.gov
This cycle is repeated until the entire peptide sequence is assembled. Side chains of amino acids with reactive functional groups are protected with temporary protecting groups (e.g., Pbf for arginine, t-butyl for aspartic acid) to prevent unwanted side reactions. tandfonline.com Following the assembly of the linear peptide, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, often containing trifluoroacetic acid (TFA). thermofisher.com
Purification of the crude peptide is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.orgmdpi.com The final product's identity and purity are confirmed by mass spectrometry. mdpi.com
Table 1: Key Reagents in the SPPS of this compound
| Reagent/Component | Function | Common Examples |
| Resin | Insoluble support for peptide assembly. | Wang resin, Rink amide MBHA resin |
| Protecting Group | Protects the α-amino group of amino acids. | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Coupling Reagents | Facilitate the formation of peptide bonds. | DIC (N,N'-diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole) |
| Deprotection Reagent | Removes the Fmoc protecting group. | Piperidine in DMF |
| Cleavage Cocktail | Releases the peptide from the resin and removes side-chain protecting groups. | Trifluoroacetic acid (TFA)-based solutions |
Solution-Phase Synthesis Considerations for Analogues
While SPPS is the dominant method for research-scale synthesis, solution-phase synthesis presents an alternative, particularly for the large-scale production of shorter peptides or for specific modifications. nih.gov For this compound analogues, solution-phase synthesis could be employed for the preparation of specific fragments that are later ligated together.
A key consideration in designing analogues is the "Rana box" motif, a conserved C-terminal disulfide-bridged cyclic heptapeptide (B1575542) found in many frog antimicrobial peptides, including the Nigrocin-2 (B1578548) family. frontiersin.orgresearchgate.net Studies on other Nigrocin peptides have shown that modifications to this region can significantly impact antimicrobial activity and toxicity. frontiersin.orgnih.gov For instance, the replacement of the entire Rana box with a single hydrophobic residue has been explored to create more potent and less toxic analogues. frontiersin.orgnih.gov
Solution-phase synthesis of such analogues would involve the separate synthesis of peptide fragments, followed by their coupling in solution. This approach can be advantageous for producing large quantities of a specific intermediate. nih.gov However, it is often more labor-intensive than SPPS due to the need for purification after each step. A hybrid approach, combining solid-phase synthesis of peptide fragments followed by a solution-phase cyclization or ligation, is also a viable strategy. researchgate.net
Strategies for Isotopic Labeling in Mechanistic Studies
To elucidate the mechanism of action of this compound, particularly its interaction with bacterial membranes, isotopic labeling is an invaluable tool for structural studies by Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com This involves the incorporation of stable isotopes, such as ¹³C, ¹⁵N, and ²H, into the peptide structure. novoprolabs.com
There are several strategies for isotopic labeling:
Uniform Labeling: The peptide is synthesized using amino acids that are uniformly enriched with ¹³C and/or ¹⁵N. This is often achieved through recombinant expression of the peptide in microorganisms grown on labeled media. thermofisher.com
Selective Labeling: Only specific amino acid types are isotopically labeled. This simplifies the resulting NMR spectra and aids in the assignment of signals to specific residues. novoprolabs.com
Site-Specific Labeling: A single, specific atom or a group of atoms within an amino acid is labeled. This provides highly specific structural information. mdpi.com
For chemically synthesized peptides like this compound, isotopic labeling is achieved by incorporating one or more isotopically labeled amino acids during SPPS. novoprolabs.comscience.gov Commercial suppliers offer a wide range of labeled amino acids for this purpose. The choice of labeling strategy depends on the specific questions being addressed in the mechanistic study. For instance, labeling specific residues within the predicted helical domains of this compound could provide detailed insights into their orientation and depth of insertion into the lipid bilayer of bacterial membranes.
Challenges in the Large-Scale Synthesis of this compound and its Derivatives
The transition from laboratory-scale synthesis to large-scale production of this compound and its derivatives for potential clinical applications presents several significant challenges:
Cost of Goods: The chemical synthesis of peptides is inherently expensive due to the high cost of raw materials, particularly protected amino acids and coupling reagents, and the solvents required for both synthesis and purification. researchgate.net
Yield and Purity: Achieving high yields of the final, pure peptide can be difficult, especially for longer peptides. Incomplete reactions and side reactions during SPPS can lead to a complex mixture of deletion and modified peptides, necessitating extensive and costly purification steps. novoprolabs.com
Scalability: Scaling up SPPS can be challenging due to the physical properties of the resin and the efficiency of washing and reagent delivery in large reaction vessels.
Stability: The final peptide product must be stable under storage and physiological conditions. The disulfide bond in the Rana box of this compound adds a layer of complexity to its synthesis and stability. frontiersin.org
Recombinant Production Hurdles: While recombinant production in systems like E. coli is a potential alternative to chemical synthesis for reducing costs, it comes with its own set of challenges. researchgate.net These can include low expression levels, the formation of inclusion bodies, and the potential toxicity of the antimicrobial peptide to the host organism.
Overcoming these challenges is a key focus of ongoing research and is essential for the successful translation of this compound from a promising lead compound to a viable therapeutic agent.
Table 2: Summary of Challenges in Large-Scale this compound Synthesis
| Challenge | Description | Potential Mitigation Strategies |
| High Cost | Expensive raw materials and solvents drive up the cost of chemical synthesis. | Process optimization, development of more efficient coupling reagents, exploring recombinant production. |
| Low Yield & Purity | Incomplete reactions and side products complicate purification and reduce overall yield. | Optimization of SPPS protocols, improved purification techniques. |
| Scalability | Difficulties in translating small-scale laboratory synthesis to large-scale industrial production. | Development of continuous flow synthesis methods, improved reactor design. |
| Stability | Ensuring the long-term stability of the peptide, including the integrity of the disulfide bond. | Formulation studies, lyophilization optimization. |
| Recombinant Production Issues | Low yields and toxicity to the host organism can hinder recombinant approaches. | Codon optimization, use of fusion partners, development of robust expression systems. |
Evolutionary and Phylogenetic Analysis of Nigrocin 2isa
Origin and Distribution of Nigrocin Peptides in Amphibians
Nigrocin peptides are a family of antimicrobial peptides (AMPs) primarily found in the skin secretions of amphibians, which serve as a crucial component of their innate immune system. longdom.orgnih.gov These secretions are produced by specialized granular glands and contain a complex mixture of bioactive molecules that protect the animal from pathogens and predators. longdom.orgnih.gov The discovery of AMPs in amphibians dates back to 1987, and since then, researchers have identified a vast array of these peptides. mdpi.com
The first Nigrocin peptides, Nigrocin-1 and Nigrocin-2 (B1578548), were originally isolated from the Korean frog Rana nigromaculata (now classified as Pelophylax nigromaculatus). longdom.orgnih.gov While Nigrocin-1 showed significant structural similarity to the brevinin-2 (B1175259) family of peptides, Nigrocin-2 displayed low homology to other known amphibian AMPs, suggesting it was a prototype for a new peptide family. nih.govresearchgate.net
Subsequent research has shown that Nigrocin-2 peptides are widely distributed, particularly among Asian ranid frogs of the Odorrana genus, often referred to as odorous frogs. nih.govresearchgate.net These frogs are known for their rich and diverse peptidomes. mdpi.comnih.gov Homologues of Nigrocin-2 have been identified in the skin secretions of numerous Odorrana species, highlighting the prevalence of this peptide group within this specific lineage of amphibians. researchgate.net For instance, Nigrocin-2ISa was discovered in the skin of the endangered Ishikawa's frog, Odorrana ishikawae, which is endemic to the Japanese islands of Amami and Okinawa. nih.gov The presence of these peptides across various, often geographically distinct, Odorrana species points to a shared ancestral origin and subsequent evolutionary diversification. nih.govresearchgate.net
Phylogenetic Relationship of this compound with other Amphibian AMPs
Antimicrobial peptides in amphibians are incredibly diverse, classified into over 40 major families based on sequence similarities. imrpress.com this compound belongs to the Nigrocin-2 family, a distinct group within this broad classification. nih.gov The primary structure of this compound (GIFSTVFKAGKGIVCGLTGLC) was identified from Odorrana ishikawae. nih.govcpu-bioinfor.orgcpu-bioinfor.org This peptide, along with its counterpart Nigrocin-2ISb, was found alongside several other AMP families in the same frog, including esculentin, palustrin, and brevinin-2. nih.gov
Phylogenetic analysis based on peptide primary structures indicates that this compound has a close relationship with AMPs from other Asian odorous frogs, specifically Odorrana grahami and Odorrana hosii. nih.gov This suggests a common evolutionary lineage for these peptides within the Odorrana genus. While the Nigrocin-2 family is now well-established, it is characterized by having unique primary structures with low sequence homology to many other ranid frog AMP families. nih.gov However, a defining characteristic of many peptides in the family, including this compound, is the "Rana box," a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues. longdom.orgnih.gov This feature is common in peptides from the Ranidae family. longdom.org
The evolution of AMPs is thought to be driven by gene duplication and diversification, leading to the vast array of peptides seen today. mdpi.com The presence of multiple AMP families within a single frog species like Odorrana ishikawae suggests that these different peptide groups co-evolve to provide a broad spectrum of defense against various pathogens. nih.govmdpi.com The relationship of this compound to other Nigrocins is clear, forming a distinct clade, while its connection to other AMP families like the brevinins is more distant, underscoring the unique evolutionary path of the Nigrocin-2 family. nih.govresearchgate.net
Diversification of Nigrocin Structures in Different Odorrana Species
The Odorrana genus is a hotbed for the diversification of Nigrocin-2 peptides, with numerous structural homologues identified across different species. nih.govresearchgate.net This structural diversity is significant because even minor changes in the amino acid sequence can lead to substantial variations in antimicrobial activity. nih.gov The process of identifying these peptides often involves a "shotgun" cloning strategy, which allows for the rapid characterization of novel peptide structures from the complex mixtures found in amphibian skin secretions. nih.govnih.gov
Research has revealed a wide array of Nigrocin-2 homologues in various Chinese and Japanese Odorrana frogs. researchgate.netnih.gov For example, studies have elucidated the primary structures of Nigrocin-2 peptides from Odorrana schmackeri, Odorrana livida, Odorrana hejiangensis, and Odorrana versabilis. nih.govresearchgate.net The peptides from Odorrana grahami are particularly well-documented and include Nigrocin-2GRa, -2GRb, and -2GRc, as well as Nigrosin-OG2. researchgate.netnovoprolabs.com This diversification within a single genus highlights the rapid evolution of these defensive peptides, likely driven by the selective pressures of diverse microbial environments. mdpi.com
The table below details some of the known Nigrocin-2 homologues found in different Odorrana species, showcasing the structural variations within this peptide family.
| Peptide Name | Species of Origin | Amino Acid Sequence | Citation |
|---|---|---|---|
| This compound | Odorrana ishikawae | GIFSTVFKAGKGIVCGLTGLC | cpu-bioinfor.org, cpu-bioinfor.org |
| Nigrocin-2ISb | Odorrana ishikawae | GILGTVFKAGKGIVCGLTGLC | cpu-bioinfor.org, cpu-bioinfor.org |
| Nigrocin-2ISc | Odorrana ishikawae | GILSTVFKAGKGIVCGLSGLC | cpu-bioinfor.org |
| Nigrocin-2GRa | Odorrana grahami | GLLSGILGAGKHIVCGLSGLC | researchgate.net |
| Nigrocin-2GRb | Odorrana grahami | GLFGKILGVGKKVLCGLSGMC | researchgate.net |
| Nigrocin-2GRc | Odorrana grahami | GLLSGILGAGKNIVCGLSGLC | researchgate.net |
| Nigrosin-OG2 | Odorrana grahami | GLLGKILGVEKKVLCGLSGMC | novoprolabs.com |
| Nigrocin-2SCa | Odorrana schmackeri | GILSGILGAGKSLVCGLSGLC | researchgate.net |
| Nigrocin-2SCb | Odorrana schmackeri | GILSGVLGMGKKIVCGLSGLC | researchgate.net, novoprolabs.com |
| Nigrocin-2SCc | Odorrana schmackeri | GILSNVLGMGKKIVCGLSGLC | researchgate.net |
| Nigrocin-2LVa | Odorrana livida | GLLGKILGVGKKVLCGLSGMC | researchgate.net |
| Nigrocin-2LVb | Odorrana livida | GLLGKILGVGKKVLCGLSGMC | researchgate.net |
| Nigrocin-2VB | Odorrana versabilis | GLLGKILGVGKKVLCGLSGMC | researchgate.net |
| Nigrocin-2HJ | Odorrana hejiangensis | GLLGKILGVGKKVLCGLSGMC | researchgate.net |
| Nigrosin-6VL | Odorrana andersonii | Not specified in search results | mdpi.com, nih.gov |
Advanced Research Methodologies for Nigrocin 2isa Investigations
Mass Spectrometry-Based Peptidomics (UPLC/MS/MS) for Structural Elucidation
The precise structural characterization of Nigrocin-2ISa and its homologues is foundational to understanding its function. Peptidomics, a targeted branch of proteomics, is the primary strategy for this purpose, often integrating Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS). researchgate.net
This approach allows for the analysis of complex mixtures of peptides, such as those found in amphibian skin secretions, which are rich sources of novel bioactive compounds. researchgate.net The process begins with the separation of peptides from a crude sample using UPLC, which offers high resolution and sensitivity. Following separation, the sample is introduced into a mass spectrometer, such as an Orbitrap, for analysis. researchgate.net
MS/MS fragmentation is then employed to determine the amino acid sequence. researchgate.net This technique involves isolating a specific peptide ion (the parent ion) and subjecting it to collision-induced dissociation, which breaks it into smaller fragment ions. The resulting mass spectrum provides detailed sequence information. This methodology was instrumental in determining the provisional structure of nigrocin-2 (B1578548) homologues. researchgate.net The integration of these mass spectrometry techniques provides a powerful platform for the rapid structural characterization of novel peptides from complex biological libraries. researchgate.net
Molecular Cloning and cDNA Sequencing Techniques
While mass spectrometry can determine a peptide's amino acid sequence, molecular cloning and cDNA sequencing are crucial for confirming the structure and understanding its biosynthesis. researchgate.net This is particularly important for resolving ambiguities that can arise in MS/MS analysis, such as distinguishing between isobaric amino acids like leucine (B10760876) and isoleucine. researchgate.net
This methodology was applied in the study of peptides from the Odorrana ishikawae frog, the source of this compound. cpu-bioinfor.orgscience.gov Researchers utilize a "shotgun" cloning strategy, which involves creating a cDNA library from the amphibian's skin secretions. researchgate.net The genetic material within these secretions is amenable to PCR, allowing for the amplification of DNA encoding the peptide precursors. researchgate.net
Analysis of the cloned cDNAs reveals the full precursor protein structure. For this compound and related peptides, these precursors typically exhibit a conserved architecture consisting of a signal peptide, an N-terminal acidic spacer domain, and a Lys-Arg processing site, followed by the sequence of the mature peptide at the C-terminus. science.govscience.govscience.gov The deduced amino acid sequences from the cDNA clones are then matched with the data from mass spectrometry and Edman degradation to confirm the final, accurate structure of the peptide. researchgate.net
Microbial Growth Inhibition Assays
To quantify the antimicrobial efficacy of this compound, microbial growth inhibition assays are performed. These assays determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide required to inhibit the visible growth of a specific microorganism. cpu-bioinfor.orgtandfonline.com
This compound has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netscience.gov Synthetic replicates of the peptide are tested against a panel of clinically relevant microorganisms. researchgate.net Studies have shown its effectiveness against Escherichia coli, Staphylococcus aureus, and notably, methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in healthcare settings. cpu-bioinfor.orgscience.govscience.gov The peptide also shows activity against Bacillus subtilis and Candida albicans. researchgate.netscience.govscience.gov
The results from these assays are critical for evaluating the peptide's potential as a therapeutic agent.
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | - | 25 µM cpu-bioinfor.org |
| Staphylococcus aureus | - | 3.1 µM cpu-bioinfor.org |
| Staphylococcus aureus (MRSA) | - | 12.5 µM cpu-bioinfor.org |
| Staphylococcus aureus (MRSA) | - | 9.45 µg/mL tandfonline.comresearchgate.net |
| Bacillus subtilis | - | Activity Confirmed science.govscience.gov |
| Candida albicans | - | Activity Confirmed science.govscience.gov |
Advanced Microscopy Techniques for Cellular Interaction Studies
Understanding the mechanism by which this compound exerts its antimicrobial effects involves studying its direct interaction with microbial cells. Advanced microscopy techniques are indispensable for visualizing these interactions at a cellular and subcellular level. While specific microscopy studies focusing exclusively on this compound are not detailed in the available literature, the methodologies are well-established for similar antimicrobial peptides (AMPs).
Techniques such as confocal laser scanning microscopy, often using fluorescently-labeled peptides, can reveal whether the peptide accumulates on the bacterial cell membrane or penetrates the cell. science.gov Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to observe morphological changes to the bacterial cells upon exposure to the peptide, such as membrane disruption, pore formation, cell shrinkage, and the leakage of intracellular contents. science.govnih.gov These imaging techniques provide direct visual evidence of the peptide's lytic mechanism, which is presumed to involve permeating and destroying the plasma membrane of target cells. imrpress.com
Computational Approaches for Peptide Design and SAR Prediction
Computational biology and bioinformatics are increasingly vital in the study of antimicrobial peptides for predicting structure-activity relationships (SAR) and designing new, more potent analogues. researchgate.net These approaches analyze the physicochemical properties of peptides like this compound, such as net positive charge, hydrophobicity, and the potential to form amphipathic structures, which are all considered prerequisites for their lytic activity. tandfonline.comimrpress.com
For peptides containing the "Rana box" motif, like many nigrocins, computational methods can be used to predict their MIC values. researchgate.net Furthermore, computational design allows for the rational modification of native peptide sequences to enhance desired characteristics. For instance, research on a related peptide, nigrocin-HL, involved dismissing the significance of the "Rana box" and substituting it with an amidated phenylalanine residue. core.ac.uk This modification resulted in a shorter, novel peptide (nigrocin-HLM) with significantly increased potency against several microbes, including MRSA, and reduced toxicity. researchgate.netcore.ac.uk Such studies exemplify how computational prediction and SAR analysis guide the development of next-generation peptide-based therapeutics with improved efficacy and safety profiles. researchgate.net
Future Research Directions and Academic Challenges for Nigrocin 2isa
Elucidating the Full Repertoire of Nigrocin-2ISa Biological Targets
The primary biological target of this compound, like many cationic antimicrobial peptides, is the microbial cell membrane. acs.orgimrpress.com The prevailing understanding is that these peptides exert their effects through membrane disruption. nih.govimrpress.com The initial interaction is driven by electrostatic forces between the positively charged peptide and the negatively charged components of bacterial membranes. frontiersin.orgtandfonline.com This is followed by hydrophobic interactions that allow the peptide to insert into and destabilize the lipid bilayer, leading to permeabilization and cell death. frontiersin.orgmdpi.com
Several models describe this membrane disruption process, and future research should aim to identify which is most applicable to this compound:
Barrel-Stave Model: Peptides aggregate to form a pore, with the hydrophobic regions facing the membrane lipids and the hydrophilic regions lining the channel. acs.org
Toroidal Model: Peptides induce the lipid monolayer to bend inward, creating a pore where the peptide and the lipid head groups line the channel. acs.org
Carpet Model: Peptides accumulate on the membrane surface in a "carpet-like" manner, disrupting the membrane integrity without forming discrete pores. acs.org
Structural studies on the broader nigrocin-2 (B1578548) family show they typically form an amphipathic alpha-helical structure, which is crucial for membrane disruption. nih.gov While the general mechanism involves membrane permeabilization, the precise molecular interactions and the potential for intracellular targets remain largely unexplored. researchgate.netimrpress.com Future investigations should focus on high-resolution structural studies of this compound in the presence of model bacterial membranes to clarify its exact mode of action. Furthermore, research is needed to determine if, after membrane translocation, this compound interacts with intracellular components, such as DNA or enzymes, which could contribute to its antimicrobial activity.
Table 1: Known Characteristics of Nigrocin-2 Family Peptides' Biological Interactions
| Characteristic | Description | Source |
| Primary Target | Microbial Cell Membranes | acs.orgfrontiersin.org |
| Initial Interaction | Electrostatic attraction to negatively charged membranes | frontiersin.orgtandfonline.com |
| Secondary Interaction | Hydrophobic insertion into the lipid bilayer | frontiersin.org |
| Conformation | Adopts an amphipathic alpha-helical structure in membranes | nih.gov |
| Proposed Effect | Membrane permeabilization and disruption | researchgate.netnih.govimrpress.com |
Understanding the Regulatory Mechanisms of this compound Expression in Amphibians
This compound is produced in the granular glands of the frog's skin and released as part of a defensive secretion. researchgate.net The expression of these peptides is a key component of the amphibian's innate immune system. researchgate.net The biosynthesis begins with a precursor protein, which is encoded by a specific gene. cnjournals.comresearchgate.net This precursor typically contains a signal peptide, an acidic spacer region, and the C-terminal antimicrobial peptide sequence. cnjournals.comresearchgate.netscience.gov The active peptide is cleaved from the precursor at a specific processing site before being stored in the glands. cnjournals.comresearchgate.net
A significant academic challenge is to understand how the expression of the gene encoding the this compound precursor is regulated. Research in this area is sparse but crucial for a complete biological understanding. Future studies should investigate:
Transcriptional Triggers: Identifying the specific environmental or pathological stimuli that lead to an upregulation of this compound gene transcription. This could include exposure to specific pathogens, physical injury, or stress.
Signaling Pathways: Elucidating the intracellular signaling pathways that are activated by these triggers and lead to the activation of transcription factors for the this compound gene.
Developmental and Seasonal Variation: Determining if the expression of this compound varies with the developmental stage or season, which could provide insights into its primary biological role for the frog.
Understanding these regulatory networks provides fundamental knowledge about amphibian immunology and could offer insights into how to stimulate the production of these peptides.
Exploring Novel Synthetic Strategies for Cost-Effective Production
For research and potential therapeutic development, this compound must be produced synthetically, as harvesting from natural sources is not feasible. Chemical synthesis is a common method for producing peptides, but it can be expensive, particularly for longer peptides. tandfonline.com this compound and its relatives are relatively short peptides, which makes chemical synthesis more viable. tandfonline.com
The primary challenge is optimizing synthesis to be cost-effective. Future research should focus on comparing and refining different production strategies:
Solid-Phase Peptide Synthesis (SPPS): This is the standard method for chemical synthesis. Research could explore the use of more efficient coupling reagents, linkers, and purification protocols specifically tailored to the this compound sequence to improve yield and reduce costs.
Recombinant Production: Expressing the peptide in microbial systems like E. coli or yeast can be a highly cost-effective method for large-scale production. science.gov A key challenge is to overcome potential issues like toxicity to the host organism or the formation of inclusion bodies, which would require additional refolding and purification steps. Developing expression systems that secrete the peptide in a soluble, active form is a major goal.
Peptide Ligation: For larger or more complex peptides, chemical ligation techniques can be used to join smaller, more easily synthesized fragments.
A comparative analysis of these methods for this compound, focusing on yield, purity, and cost per milligram, would be highly valuable for the research community.
Addressing Challenges in Peptide Stability and Delivery for In Vitro Research Models
A significant hurdle in the use of antimicrobial peptides like this compound in research is their potential instability. tandfonline.com Peptides are susceptible to degradation by proteases present in experimental systems, such as cell culture media containing serum. This can lead to a short half-life and inconsistent results. An instability index calculated for a range of anti-MRSA peptides found that most were stable, suggesting this may be a solvable problem. tandfonline.com
Future research must systematically characterize the stability of this compound under various experimental conditions (e.g., different pH, temperatures, and presence of proteases). Strategies to enhance stability include:
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other non-canonical amino acids can make the peptide resistant to proteolysis.
Terminal Modifications: C-terminal amidation, a common feature in natural amphibian peptides, can increase stability. frontiersin.org Other modifications like N-terminal acetylation can also be explored.
Cyclization: The native Nigrocin-2 family possesses a "Rana box" motif, a C-terminal cyclic domain formed by a disulfide bond, which can enhance structural stability. bicnirrh.res.inmdpi.com
Effective delivery to the target microbes within an in vitro model is another challenge. The peptide's cationic and amphipathic nature can cause it to adsorb non-specifically to plasticware or aggregate in certain media, reducing its effective concentration. Research into appropriate buffer systems and the potential use of carrier molecules or encapsulation techniques could help ensure consistent and reliable results in in vitro assays.
Investigating Synergistic Antimicrobial Effects with Other Agents
The rise of antibiotic-resistant bacteria necessitates the exploration of new treatment strategies, including combination therapies. frontiersin.org Antimicrobial peptides are excellent candidates for synergistic studies because their membrane-disrupting mechanism of action is fundamentally different from that of most conventional antibiotics. frontiersin.orgmdpi.com By permeabilizing the bacterial membrane, this compound could facilitate the entry of other antibiotic molecules into the cell, thereby increasing their efficacy and potentially re-sensitizing resistant bacteria.
Future research should systematically investigate the synergistic potential of this compound with a panel of conventional antibiotics against clinically relevant pathogens, especially multidrug-resistant strains like MRSA. tandfonline.comfrontiersin.org This would involve determining the Minimal Inhibitory Concentration (MIC) of each agent alone and in combination to calculate a Fractional Inhibitory Concentration (FIC) index.
Table 2: Potential Research Plan for Synergistic Effects
| Pathogen | Antibiotic Class | Rationale for Combination |
| Methicillin-resistant S. aureus (MRSA) | Beta-lactams (e.g., Oxacillin) | This compound may disrupt the membrane, allowing the antibiotic to reach its target (penicillin-binding proteins). |
| Pseudomonas aeruginosa | Aminoglycosides (e.g., Tobramycin) | Increased membrane permeability could enhance the uptake of the antibiotic to the ribosome. |
| Escherichia coli | Fluoroquinolones (e.g., Ciprofloxacin) | Facilitated entry could increase the concentration of the antibiotic at its DNA gyrase target. |
| Candida albicans | Azoles (e.g., Fluconazole) | Membrane disruption could enhance the activity of azoles that target ergosterol (B1671047) synthesis in the fungal membrane. |
Such studies could reveal promising combinations that are more effective than individual agents, offering a potential strategy to overcome existing antimicrobial resistance mechanisms. frontiersin.org
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Nigrocin-2ISa's biochemical mechanisms?
- Methodological Approach : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align the question with gaps in existing literature. For example:
- Feasibility: Ensure access to analytical tools (e.g., HPLC, NMR) for structural characterization.
- Novelty: Compare this compound's properties to structurally related compounds to identify unique functional groups or bioactivity .
- Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses, such as: "How does this compound (intervention) inhibit enzyme X (outcome) compared to analog Y (comparison) in vitro (population)?" .
Q. What experimental methodologies are recommended for the initial characterization of this compound?
- Step-by-Step Protocol :
Purification : Use column chromatography with gradient elution, referencing polarity indices from similar natural products .
Structural Analysis : Combine mass spectrometry (HR-MS) and 2D NMR (HSQC, HMBC) to resolve stereochemistry. Cross-validate with X-ray crystallography if crystalline forms are obtainable .
Purity Validation : Report HPLC traces with ≥95% purity thresholds and include UV/IR spectra in supplementary data .
- Table 1 : Example parameters for HPLC analysis:
| Column Type | Mobile Phase | Flow Rate | Detection Wavelength |
|---|---|---|---|
| C18 Reverse Phase | Acetonitrile:H₂O (70:30) | 1.0 mL/min | 254 nm |
Q. How should researchers design a robust literature review strategy for this compound?
- Best Practices :
- Use Boolean search terms (e.g., "this compound AND biosynthesis") in databases like PubMed and SciFinder, filtering for peer-reviewed studies (2015–2025).
- Critically appraise sources using the "Who, What, Where, When, Why, How" framework to assess methodological rigor and potential bias .
- Map contradictions in reported bioactivity data (e.g., IC₅₀ variations) using a comparative table .
Advanced Research Questions
Q. What strategies can mitigate confounding variables in this compound's in vivo toxicity studies?
- Methodological Solutions :
- Control Groups : Include vehicle-only and positive control cohorts (e.g., a known hepatotoxic compound).
- Dose-Response Curves : Use at least five concentrations to establish LD₅₀ and NOAEL (No Observed Adverse Effect Level).
- Blinding : Implement double-blinding for data collection to reduce observer bias .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Analytical Workflow :
Meta-Analysis : Aggregate data from ≥10 studies to calculate pooled effect sizes (e.g., Hedge’s g) and assess heterogeneity via I² statistics .
Variable Scrutiny : Compare assay conditions (e.g., pH, temperature, cell lines) to identify protocol-driven discrepancies.
Expert Consultation : Engage biostatisticians to re-analyze raw data for computational errors or outliers .
- Table 2 : Common sources of variability in bioactivity assays:
| Variable Type | Example | Impact on IC₅₀ |
|---|---|---|
| Cell Line | HepG2 vs. HEK293 | ±40% variance |
| Incubation Time | 24h vs. 48h | Alters metabolic degradation |
Q. What interdisciplinary approaches enhance the study of this compound's mechanism of action?
- Integrated Methods :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate with SPR (Surface Plasmon Resonance) .
- Omics Integration : Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment, cross-referenced with proteomic data (LC-MS/MS) .
- Collaborative Frameworks : Partner with clinical researchers to explore translational potential while adhering to ethical guidelines for preclinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
